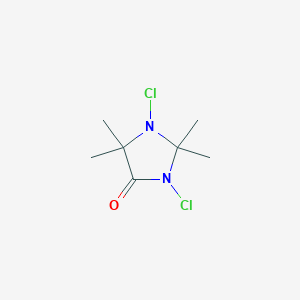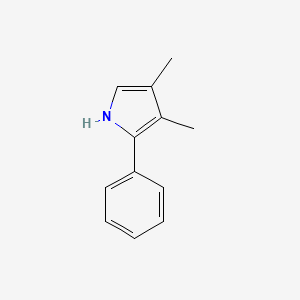
3,4-dimethyl-2-phenyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyl-2-phenyl-1H-pyrrole is a heterocyclic aromatic organic compound. It is a derivative of pyrrole, which is a five-membered ring containing one nitrogen atom. The compound is characterized by the presence of two methyl groups at positions 3 and 4, and a phenyl group at position 2 on the pyrrole ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-2-phenyl-1H-pyrrole can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with aniline derivatives in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative in good to excellent yields .
Another method involves the reaction of 3,4-dimethyl-1H-pyrrole-2-carboxylic acid with substituted anilines using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and dimethylaminopyridine in acetonitrile as the solvent. This reaction is carried out at room temperature and provides the desired carboxamide analogues .
Industrial Production Methods
Industrial production of pyrrole derivatives, including this compound, often involves the catalytic dehydrogenation of pyrrolidine or the treatment of furan with ammonia in the presence of solid acid catalysts such as silicon dioxide and aluminum oxide .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethyl-2-phenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the compound into corresponding pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are used under mild conditions.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: N-substituted pyrroles and other substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethyl-2-phenyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,4-dimethyl-2-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. For example, its antifungal activity is attributed to its ability to inhibit the enzyme sterol 14α-demethylase, which is essential for the biosynthesis of ergosterol in fungal cell membranes. Molecular docking studies have shown that the compound binds to the active site of the enzyme, preventing its normal function and leading to fungal cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethyl-1H-pyrrole-2,5-dione: A similar compound with a dione functional group at positions 2 and 5.
3-Ethyl-2,4-dimethyl-1H-pyrrole: A derivative with an ethyl group at position 3 instead of a phenyl group.
2,4-Dimethyl-3,5-dicarbethoxypyrrole: A compound with ester groups at positions 3 and 5.
Uniqueness
3,4-Dimethyl-2-phenyl-1H-pyrrole is unique due to the presence of both methyl and phenyl groups on the pyrrole ring, which imparts distinct chemical reactivity and biological activity compared to other pyrrole derivatives. Its specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and drug development .
Eigenschaften
CAS-Nummer |
118799-13-6 |
|---|---|
Molekularformel |
C12H13N |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
3,4-dimethyl-2-phenyl-1H-pyrrole |
InChI |
InChI=1S/C12H13N/c1-9-8-13-12(10(9)2)11-6-4-3-5-7-11/h3-8,13H,1-2H3 |
InChI-Schlüssel |
WUMHGMDXNUCQMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC(=C1C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


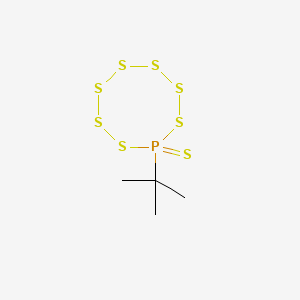
![{[3-(Benzenesulfonyl)-2-methoxyprop-1-en-1-yl]sulfanyl}benzene](/img/structure/B14286721.png)
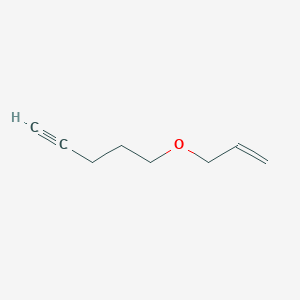

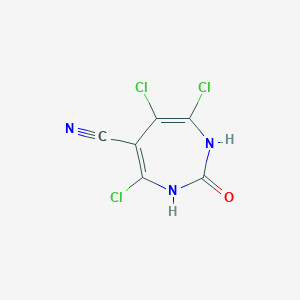

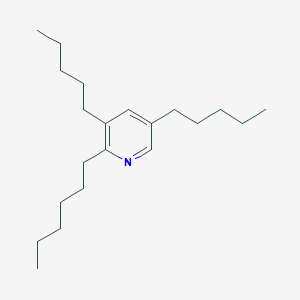
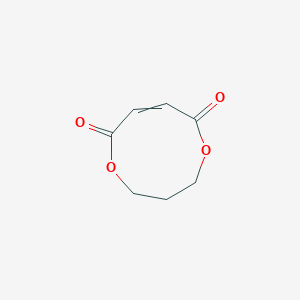
![12-[Bis(carboxymethyl)amino]dodecanoic acid](/img/structure/B14286780.png)
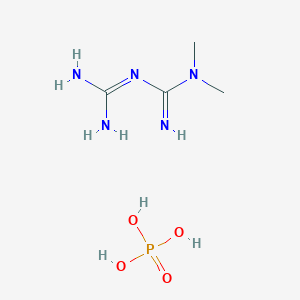
![11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid](/img/structure/B14286790.png)
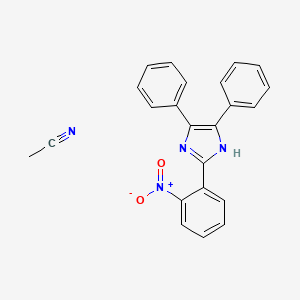
![2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B14286793.png)
